molecular formula C7H17ClN2O2S B2987423 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride CAS No. 956034-43-8

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride

Cat. No. B2987423
CAS RN: 956034-43-8
M. Wt: 228.74
InChI Key: SIQQDDDFTPLXAK-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S . It has an average mass of 228.740 Da and a mono-isotopic mass of 228.069931 Da .


Molecular Structure Analysis

The InChI code for 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride is 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is recommended to be at room temperature or in a refrigerator .

Scientific Research Applications

Cocrystallization and Supramolecular Chemistry

  • Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explores the effect of hydrogen bonding on supramolecular architectures. This study may provide a foundation for understanding how 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride could interact in similar crystal engineering and host-guest chemistry scenarios (Wang et al., 2011).

Synthesis and Organic Chemistry

  • The synthesis and characterization of sulfonamides reveal new methods for creating compounds with potential relevance to 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride. These methods could be crucial for developing medications treating gastroesophageal reflux disease and other acid-related conditions (Gilbile et al., 2017).

Analytical and Structural Chemistry

  • X-ray, NMR, and DFT studies provide insight into the complex structures of similar compounds, which could help in understanding the physical and chemical properties of 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride. These studies offer a basis for predicting how such compounds interact at the molecular level (Dega‐Szafran et al., 2006).

Potential Therapeutic Applications

  • The development of adenosine A2B receptor antagonists from sulfonamide structures indicates the pharmacological potential of sulfonyl compounds. This research suggests that 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride could have applications in designing new therapeutic agents (Yan et al., 2006).

Material Science and Polymer Chemistry

  • Investigations into polythiosemicarbazides, including their preparation and properties, provide insight into how sulfonamide and sulfonyl compounds can be used in creating high molecular weight polymers with specific properties. This research could inform the development of new materials using 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride (Campbell & Tomic, 1962).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and others .

properties

IUPAC Name

2,2-dimethyl-1-methylsulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQQDDDFTPLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (914 mg) in dichloromethane (20 mL) at 0° C. was added dropwise HCl (6.65 mL of a 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 2 h. The precipitate formed was then collected by filtration and dried to afford 1-methanesulfonyl-2,2-dimethyl-piperazine hydrochloride salt as a white solid (540 mg, 75%).
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4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
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914 mg
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20 mL
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